molecular formula C16H14O2 B14729644 1,2-Diphenylbutane-1,3-dione CAS No. 13148-19-1

1,2-Diphenylbutane-1,3-dione

Cat. No.: B14729644
CAS No.: 13148-19-1
M. Wt: 238.28 g/mol
InChI Key: CMLIMJTZVBNQCA-UHFFFAOYSA-N
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Description

1,2-Diphenylbutane-1,3-dione is a diketone compound characterized by a linear butane backbone with ketone groups at positions 1 and 3 and phenyl substituents at positions 1 and 2. The compound’s reactivity and biological activity are likely influenced by the electron-withdrawing ketone groups and the steric/electronic effects of the phenyl rings .

Properties

CAS No.

13148-19-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1,2-diphenylbutane-1,3-dione

InChI

InChI=1S/C16H14O2/c1-12(17)15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-11,15H,1H3

InChI Key

CMLIMJTZVBNQCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylbutane-1,3-dione can be synthesized through several methods, including the Claisen condensation of acetophenone with benzoyl chloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of benzil with acetophenone in the presence of a base like potassium hydroxide. These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylbutane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, alcohols, hydrocarbons, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 1,2-diphenylbutane-1,3-dione involves its ability to interact with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1,2-Diphenylbutane-1,3-dione and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound Linear butane-1,3-dione Phenyl groups at C1 and C2 Hypothesized: Reactivity in nucleophilic additions; potential ligand or intermediate in drug synthesis
Piperazine-2,3-dione derivatives Cyclic diketone (6-membered ring) Substituted benzyl/aryl groups at N1 and N4 Improved lipophilicity (ClogP: 1.8–3.5); anthelmintic activity against Enterobius vermicularis and Fasciola hepatica
Diphacinone Indan-1,3-dione Diphenylacetyl group at C2 Rodenticide; inhibits vitamin K epoxide reductase (MW: 340.48 g/mol)
Isoindole-1,3-dione derivatives Fused bicyclic diketone Triazole or hydrazide linkages Antimycobacterial and antineoplastic activity predicted via PASS Online
Indolin-2,3-dione Indole-derived diketone Carbonyl groups at C2 and C3 Low σ1 receptor affinity (Ki > 3000 nM) but high σ2 selectivity (Ki = 42 nM)

Reactivity and Stability

  • Linear vs. Cyclic Diketones : Linear diketones like this compound are more flexible and may exhibit higher reactivity in cross-coupling or condensation reactions compared to rigid cyclic analogs (e.g., indan-1,3-dione or piperazine-2,3-dione) .
  • Electronic Effects: The phenyl groups in this compound likely stabilize the diketone via conjugation, reducing electrophilicity compared to unsubstituted butane-1,3-dione. This contrasts with diphacinone, where the indan core enhances stability for prolonged rodenticidal activity .

Lipophilicity and Drug-Likeness

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